methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that features a trifluoromethyl group, an indoline moiety, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl iodide.
Esterification: The final step involves the esterification of the hydroxypropanoate with methanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indoline moiety to an indole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or indoles.
Scientific Research Applications
Methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the indoline moiety may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate: shares similarities with other indoline derivatives and trifluoromethylated compounds.
N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide: This compound also features an indoline moiety and has shown potent activity against cancer cells.
Fluorine-containing quinoline and pyrimido[4,5-b]quinoline derivatives: These compounds have been designed for their anticancer activity and share the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the indoline moiety and the trifluoromethyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-7-yl)-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-19-10(17)11(18,12(13,14)15)8-4-2-3-7-5-6-16-9(7)8/h2-4,16,18H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYGLHYUZDIQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC2=C1NCC2)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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